6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione
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Overview
Description
6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione is a complex organic compound that belongs to the class of dibenzisoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds and ethoxycarbonyl derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are also crucial to handle the potentially hazardous reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: Halogen atoms like bromine can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-(methoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione
- 6-Bromo-1-(ethoxycarbonyl)-3-ethyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione
Uniqueness
6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione is unique due to its specific substitution pattern and functional groups. These structural features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
71205-38-4 |
---|---|
Molecular Formula |
C20H14BrNO4 |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
ethyl 10-bromo-14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-16-carboxylate |
InChI |
InChI=1S/C20H14BrNO4/c1-3-26-20(25)17-14-10-6-4-5-7-11(10)18(23)15-12(21)8-9-13(16(14)15)22(2)19(17)24/h4-9H,3H2,1-2H3 |
InChI Key |
QMEYRRLFSLHNJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)Br |
Origin of Product |
United States |
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